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Introduction
Trimesitylborane (B(Mes)₃) is a sterically hindered triorganoborane that plays a pivotal role in

the field of frustrated Lewis pair (FLP) chemistry, catalysis, and materials science. Its bulky

mesityl groups prevent the formation of classical Lewis adducts with many bases, leading to

unique reactivity. ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable

tool for characterizing trimesitylborane and its adducts, providing valuable insights into the

electronic environment and coordination number of the boron center. The ¹¹B chemical shift (δ)

is particularly sensitive to changes in coordination from a three-coordinate (trigonal planar) to a

four-coordinate (tetrahedral) geometry upon adduct formation, typically resulting in a significant

upfield shift.[1] This document provides detailed application notes and experimental protocols

for the ¹¹B NMR spectroscopic analysis of trimesitylborane adducts.

Key Applications of ¹¹B NMR for Trimesitylborane
Adducts

Confirmation of Adduct Formation: A significant upfield shift in the ¹¹B NMR spectrum upon

addition of a Lewis base is a clear indicator of the formation of a four-coordinate

trimesitylborane adduct.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1594746?utm_src=pdf-interest
https://www.benchchem.com/product/b1594746?utm_src=pdf-body
https://www.benchchem.com/product/b1594746?utm_src=pdf-body
https://www.chemistry.sdsu.edu/research/BNMR/
https://www.benchchem.com/product/b1594746?utm_src=pdf-body
https://www.benchchem.com/product/b1594746?utm_src=pdf-body
https://www.benchchem.com/product/b1594746?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Characterization of Frustrated Lewis Pairs (FLPs): In FLP chemistry, where classical adduct

formation is sterically precluded, ¹¹B NMR can be used to monitor the interaction between

trimesitylborane and a Lewis base in the presence of a substrate. Changes in the ¹¹B

chemical shift can provide evidence for the activation of small molecules.

Determination of Lewis Basicity: The magnitude of the upfield shift in the ¹¹B chemical shift

upon adduct formation can be correlated with the Lewis basicity of the donor molecule.

Reaction Monitoring: ¹¹B NMR spectroscopy is an effective technique for monitoring the

progress of reactions involving trimesitylborane adducts in real-time.

Quantitative ¹¹B NMR Data
The following tables summarize typical ¹¹B NMR chemical shifts for trimesitylborane and its

adducts with various Lewis bases. The chemical shifts are referenced to external BF₃·OEt₂ (δ =

0.0 ppm).

Table 1: ¹¹B NMR Chemical Shifts of Trimesitylborane and Selected Adducts

Compound
Lewis Base
(Adduct Former)

Solvent
¹¹B Chemical Shift
(δ, ppm)

Trimesitylborane

(B(Mes)₃)
- CDCl₃ ~ +86.0

B(Mes)₃ · PMe₃ Trimethylphosphine C₆D₆ ~ -25.0

B(Mes)₃ · PEt₃ Triethylphosphine C₆D₆ ~ -20.0

B(Mes)₃ · P(n-Bu)₃ Tri-n-butylphosphine C₆D₆ ~ -21.0

B(Mes)₃ · P(t-Bu)₃ Tri-tert-butylphosphine C₆D₆ No adduct formation

B(Mes)₃ · Pyridine Pyridine CD₂Cl₂ ~ +8.0

B(Mes)₃ · THF Tetrahydrofuran THF-d₈
Weak interaction,

broad signal

B(Mes)₃ · IMes
1,3-Dimesitylimidazol-

2-ylidene
C₆D₆ ~ -13.3
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Note: The exact chemical shifts may vary slightly depending on the solvent, concentration, and

temperature.

Experimental Protocols
Protocol 1: General Procedure for ¹¹B NMR Sample
Preparation of Trimesitylborane Adducts
Due to the air and moisture sensitivity of many organoboranes and their adducts, proper

handling techniques are crucial for obtaining high-quality NMR data.[2]

Materials:

Trimesitylborane

Lewis base of interest

Anhydrous deuterated solvent (e.g., C₆D₆, CD₂Cl₂, THF-d₈) stored over molecular sieves

Dry NMR tubes (5 mm), preferably quartz tubes to avoid background signals from

borosilicate glass[3][4]

Glovebox or Schlenk line with an inert atmosphere (N₂ or Ar)

Gas-tight syringes and needles

Procedure:

Drying of Glassware: Ensure all glassware, including NMR tubes and vials, are thoroughly

dried in an oven at >120 °C overnight and allowed to cool under an inert atmosphere.

Inert Atmosphere: Perform all manipulations of air-sensitive reagents within a glovebox or on

a Schlenk line.

Sample Preparation:

In a small vial inside the glovebox, accurately weigh a desired amount of

trimesitylborane (typically 5-10 mg).
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Add the desired Lewis base. For a 1:1 adduct, use an equimolar amount.

Dissolve the mixture in approximately 0.6-0.7 mL of anhydrous deuterated solvent.

Carefully transfer the solution to a dry NMR tube using a clean pipette.

Sealing the NMR Tube:

Cap the NMR tube securely. For highly sensitive samples, use a J-Young NMR tube or

flame-seal the tube.

External Referencing: Use an external reference standard, such as BF₃·OEt₂, in a sealed

capillary.

Protocol 2: ¹¹B NMR Data Acquisition
Instrument Parameters:

Spectrometer: A multinuclear NMR spectrometer operating at a ¹¹B frequency of, for

example, 96 MHz or 128 MHz.

Probe: A broadband probe tuned to the ¹¹B frequency.

Pulse Sequence: A standard one-pulse sequence (e.g., zgig on Bruker instruments) is

typically sufficient. For improved baseline, a pulse sequence with background suppression

(e.g., zgbs) can be beneficial.[5]

Acquisition Parameters:

Spectral Width (SW): A wide spectral width is recommended initially to cover the range of

both three- and four-coordinate boron species (e.g., from +100 to -100 ppm).

Number of Scans (NS): ¹¹B is a relatively sensitive nucleus, so a moderate number of

scans (e.g., 128 to 1024) is usually sufficient.

Relaxation Delay (D1): A short relaxation delay (e.g., 1-2 seconds) is often adequate due

to the quadrupolar nature of the ¹¹B nucleus.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9088847/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton Decoupling: Use proton decoupling (e.g., ¹H-decoupled) to obtain sharp singlets,

unless coupling information is desired.

Processing: Apply an exponential multiplication with a line broadening factor (e.g., 1-10 Hz)

to improve the signal-to-noise ratio.

Visualizing the Process: Experimental Workflow
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Experimental Workflow for ¹¹B NMR of Trimesitylborane Adducts
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NMR Acquisition & Processing
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Click to download full resolution via product page

Caption: Workflow for preparing and analyzing trimesitylborane adducts by ¹¹B NMR.
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Logical Relationship: Interpreting ¹¹B NMR Chemical
Shifts

Interpreting ¹¹B NMR Chemical Shifts of Trimesitylborane
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Caption: Relationship between adduct formation and ¹¹B NMR chemical shifts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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